3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide
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Description
3-{[3-oxo-4-(2-phenylethyl)-1-piperazinyl]carbonyl}-1-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H26N4O3 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.20049070 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Metabolites and Elimination
A study on the metabolic profile of L-735,524, a potent HIV-1 protease inhibitor, in human urine identified several significant metabolites. This highlights the importance of understanding the metabolic pathways and elimination mechanisms of pharmacologically active compounds, which is crucial for drug development and safety assessment (Balani et al., 1995).
Disposition and Metabolism
Research on the novel orexin 1 and 2 receptor antagonist, SB-649868, provided insights into its disposition and metabolism in humans. Such studies are essential for determining the pharmacokinetics and optimizing the dosing of new therapeutic agents (Renzulli et al., 2011).
Potential Therapeutic Applications
Novel Sedatives and Anesthetics
The first human administration of MR04A3, a novel water-soluble nonbenzodiazepine sedative, showcases the exploration of new compounds for anesthesia and sedation. Such research is vital for developing safer and more effective alternatives for clinical use (Sneyd et al., 2012).
B-cell Lymphoma-2 (Bcl-2) Inhibitors
The study on the metabolism and disposition of venetoclax, a Bcl-2 inhibitor, in humans, including the characterization of its metabolites, contributes to the understanding of its pharmacological profile. This information is crucial for the clinical application of such inhibitors in treating hematologic malignancies (Liu et al., 2017).
Properties
IUPAC Name |
3-[3-oxo-4-(2-phenylethyl)piperazine-1-carbonyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c20-19(26)23-9-4-7-16(13-23)18(25)22-12-11-21(17(24)14-22)10-8-15-5-2-1-3-6-15/h1-3,5-6,16H,4,7-14H2,(H2,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHXXFAMGFKPKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)N)C(=O)N2CCN(C(=O)C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.